molecular formula C16H21NO3 B1437203 1-Boc-2-phenyl-4-piperidinone CAS No. 849928-30-9

1-Boc-2-phenyl-4-piperidinone

Cat. No.: B1437203
CAS No.: 849928-30-9
M. Wt: 275.34 g/mol
InChI Key: UMUHNUZMXNXCMV-UHFFFAOYSA-N
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Description

“1-Boc-2-phenyl-4-piperidinone” is a chemical compound with the molecular formula C16H21NO3 . It is an N-protected derivative of 4-anilinopiperidine, which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .


Synthesis Analysis

The synthesis of “this compound” involves several steps. It has been reported being used in the synthesis of a fluorinated fentanyl analog in the patent literature . Also, the synthesis of cyclopropylfentanyl urinary metabolites used “this compound” as the starting material .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3 . The molecular weight of the compound is 275.35 .


Chemical Reactions Analysis

“this compound” reacts with aromatic aldehydes to afford nitrogen-containing 1,5-diketones in the form of products of intramolecular aldol cyclization .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid or liquid . It has a molecular weight of 275.35 .

Scientific Research Applications

Synthesis of Pharmaceutically Relevant Compounds

1-Boc-2-phenyl-4-piperidinone is used in the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, which are crucial in pharmaceuticals. Lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine, prepared by asymmetric Negishi arylation or catalytic asymmetric reduction, is a key process in this synthesis (Sheikh et al., 2012).

Catalytic Asymmetric Synthesis

The compound is integral in the asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones, using a chiral bisphosphine-rhodium catalyst. This leads to the synthesis of 4-aryl-2-piperidinones, important for producing key intermediates like (-)-Paroxetine (Senda, Ogasawara, & Hayashi, 2001).

Template for GPCR Targets

It serves as a template for synthesizing compounds targeting GPCRs. A simple synthetic route was developed to prepare 1′-H-spiro(indoline-3,4′-piperidine) and its derivatives from commercially available reagents (Xie, Huang, Fang, & Zhu, 2004).

Electrochemical Synthesis

The compound is used in electrochemical syntheses, like the total synthesis of enantiomers of trans-quinolizidine (+)-myrtine and cis-2,4,6-trisubstituted piperidine alkaloid (+)-241D (Vu et al., 2014).

Palladium-Catalyzed Arylation

Palladium-catalyzed migrative Negishi coupling uses this compound for synthesizing 3-aryl-N-Boc-piperidines, which are significant in pharmaceutical research (Millet & Baudoin, 2015).

Synthesis of NK1 Ligand

Selective benzylic lithiation of N-Boc-2-phenylpiperidine and pyrrolidine is employed in synthesizing a potent NK1 ligand, with the bioactive configuration determined by X-ray analysis (Xiao et al., 2005).

Mechanism of Action

While the specific mechanism of action for “1-Boc-2-phenyl-4-piperidinone” is not explicitly stated, it is known to be an intermediate in the manufacture of fentanyl and its analogues .

Safety and Hazards

The safety data sheet for “1-Boc-2-phenyl-4-piperidinone” indicates that it should be handled with personal protective equipment and face protection. It should be stored in a sealed container in a dry, cool, and well-ventilated place . It is advised to avoid dust formation, contact with skin, eyes, or clothing, and ingestion and inhalation .

Future Directions

The future directions for “1-Boc-2-phenyl-4-piperidinone” are largely tied to its use in the synthesis of fentanyl and its analogues . As such, its future is likely to be influenced by developments in the regulation and control of these substances .

Properties

IUPAC Name

tert-butyl 4-oxo-2-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUHNUZMXNXCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659468
Record name tert-Butyl 4-oxo-2-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849928-30-9
Record name tert-Butyl 4-oxo-2-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-2-phenyl-piperidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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